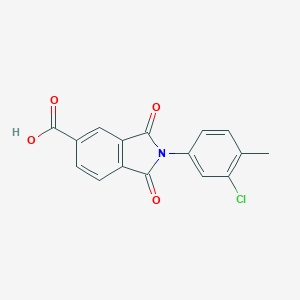![molecular formula C22H16BrNO3 B434110 5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione CAS No. 301354-01-8](/img/structure/B434110.png)
5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione” is a chemical compound with the linear formula C22H16BrNO3 . It has a molecular weight of 422.282 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C22H16BrNO3 . The CAS Number is 301354-01-8 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 422.282 . The compound is represented by the linear formula C22H16BrNO3 .Applications De Recherche Scientifique
Synthetic Methodologies and Derivatives Formation A diverse range of synthetic methodologies has been developed to synthesize novel compounds containing the isoindole-1,3(2H)-dione moiety. For instance, the Biginelli reaction has been utilized to create a series of novel compounds featuring the phthalimide moiety, showcasing the versatility of isoindole derivatives in medicinal chemistry and organic synthesis. These compounds were synthesized via a reaction involving phthalic anhydride and various benzaldehydes, demonstrating the compound's potential as a core structure for further chemical modifications (Bhat et al., 2020).
Antimicrobial Activity The antimicrobial properties of isoindole-1,3(2H)-dione derivatives have been explored, with several studies reporting notable activity against various microbial strains. For example, compounds synthesized from bromoalkoxyphthalimide have been tested for their antibacterial and antifungal activities, indicating the potential use of these compounds in developing new antimicrobial agents (Jat et al., 2006). Additionally, the structural modification of these molecules has led to compounds with significant activity against yeasts such as Cryptococcus neoformans and Candida albicans, further highlighting the therapeutic potential of isoindole-1,3(2H)-dione derivatives (Omolo et al., 2011).
Structural and Molecular Characterization The structural analysis of isoindole-1,3(2H)-dione derivatives provides insight into their molecular properties and interactions. For example, crystallographic studies have revealed the planarity and orientation of the 2,3-dimethylphenyl group in relation to the isoindole-1,3(2H)-dione group, offering valuable information on the molecule's geometry and potential intermolecular interactions (Tariq et al., 2010). Such studies are crucial for understanding the compound's behavior in different environments and its potential as a scaffold for drug development.
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO3/c1-13-4-3-5-20(14(13)2)27-17-9-7-16(8-10-17)24-21(25)18-11-6-15(23)12-19(18)22(24)26/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQHVDNMQKXBLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

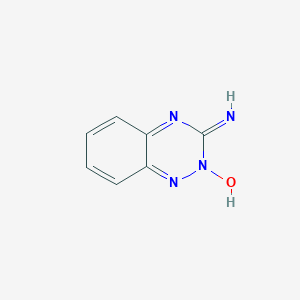
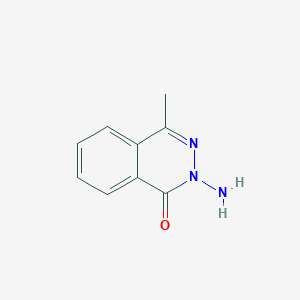

![3-(4-bromophenyl)-1',3'-dihydrospiro[1,3-thiazolidine-2,3'-(2'H)-indole]-2',4-dione](/img/structure/B434059.png)

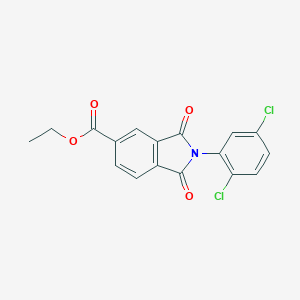
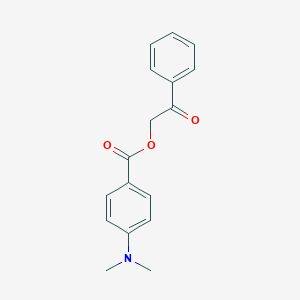
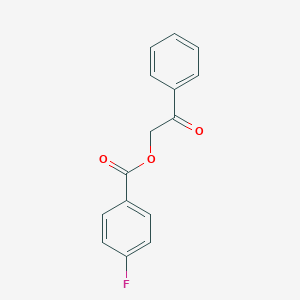
![2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B434158.png)

![4-Methyl-1-[3-(1-piperidinylsulfonyl)benzoyl]piperidine](/img/structure/B434167.png)


